

Spectroscopic Profile of C.I. Solvent Yellow 176: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. Solvent Yellow 176 (CAS No. 10319-14-9). The information is intended to assist in the identification, characterization, and quality control of this quinoline dye. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physicochemical properties with predicted spectroscopic data based on its chemical structure. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties of C.I. Solvent Yellow 176

C.I. Solvent Yellow 176 is a reddish-yellow powder with good light fastness and thermal resistance.[1][2] It is primarily used in the coloration of plastics and fibers.[1][3][4]



Property	Value	Reference
C.I. Name	Solvent Yellow 176	[5]
Chemical Class	Quinoline	[5][6]
CAS Number	10319-14-9	[3][5]
Molecular Formula	С18H10BrNO3	[3][5][6][7]
Molecular Weight	368.18 g/mol	[3][5][6]
Appearance	Reddish-yellow powder	[3]
Melting Point	218 °C	[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for C.I. Solvent Yellow 176 based on its chemical structure and typical values for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Parameter	Expected Value	Solvent
λmax (nm)	~420-450 nm	Dichloromethane or similar organic solvent

Note: The maximum absorption wavelength (λ max) is an estimate based on the conjugated aromatic system of the quinoline structure.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H stretch
1680-1650	Strong	C=O (ketone) stretch
1620-1580	Medium-Strong	C=C and C=N aromatic ring stretches
1380-1350	Medium	C-N stretch
1250-1000	Strong	C-O stretch
850-750	Strong	Aromatic C-H out-of-plane bending
700-600	Medium	C-Br stretch

Note: These are predicted characteristic peaks. The fingerprint region (below 1500 cm⁻¹) will contain numerous other bands specific to the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.0 - 8.5	Multiplet	~9H	Aromatic protons on the quinoline and phenyl rings
~10-12	Singlet (broad)	1H	Enolic/phenolic -OH (if present in tautomeric form)

Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern and the solvent used.



¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
180-200	C=O (carbonyl carbon)
110-160	Aromatic and vinylic carbons

Note: The ¹³C NMR spectrum will show 18 distinct signals, though some may overlap.

Mass Spectrometry

m/z	lon
367/369	[M] ⁺ (Molecular ion peak with bromine isotopes)
368/370	[M+H]+ (Protonated molecular ion)

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for C.I. Solvent Yellow 176.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of C.I. Solvent Yellow 176 in the ultraviolet and visible regions.

Methodology:

- Solution Preparation:
 - Prepare a stock solution of C.I. Solvent Yellow 176 of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent such as dichloromethane, chloroform, or ethanol. The dye should be fully dissolved.



- From the stock solution, prepare a dilute solution (e.g., 1-10 μg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Record a baseline spectrum with the blank cuvette in the sample and reference beams over the desired wavelength range (e.g., 200-800 nm).
 - Rinse the sample cuvette with the dilute dye solution and then fill it.
 - Place the sample cuvette in the sample beam path and record the absorbance spectrum.
 - The wavelength at which the highest absorbance is recorded is the λmax.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of C.I. Solvent Yellow 176 to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - No specific sample preparation is required for ATR-FTIR. A small amount of the solid C.I.
 Solvent Yellow 176 powder is sufficient.
- Instrumentation and Measurement:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.



- Place a small amount of the C.I. Solvent Yellow 176 powder onto the ATR crystal, ensuring good contact.
- Apply pressure using the ATR's pressure clamp to ensure uniform contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of C.I. Solvent Yellow 176 for detailed structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of C.I. Solvent Yellow 176 in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm
 NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrumentation and Measurement:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the spectrometer for the specific sample and solvent to achieve optimal magnetic field homogeneity.



- Acquire the ¹H NMR spectrum.
- Acquire the proton-decoupled ¹³C NMR spectrum.
- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of C.I. Solvent Yellow 176.

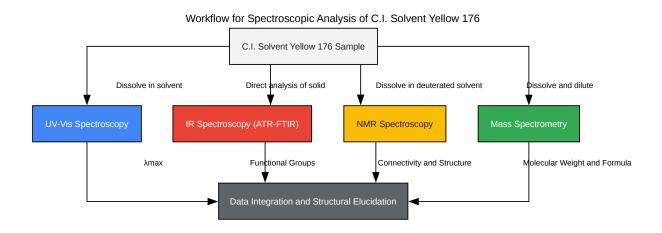
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of C.I. Solvent Yellow 176 (e.g., 1-10 μg/mL) in a solvent suitable for ESI-MS, such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation and Measurement:
 - Use a mass spectrometer equipped with an ESI source.
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable and strong signal.
 - Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 100-500).
 - For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it in the collision cell.



Workflow and Relationships

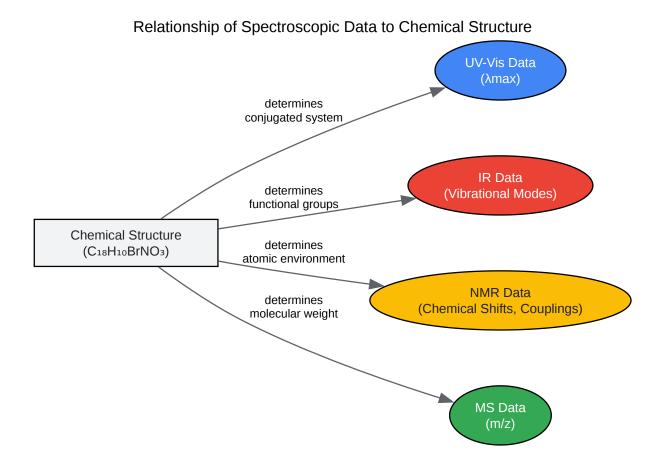
The following diagrams illustrate the logical workflow for the spectroscopic analysis of C.I. Solvent Yellow 176.



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Caption: Workflow for the comprehensive spectroscopic analysis of C.I. Solvent Yellow 176.





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Caption: Interrelationship between the chemical structure and the resulting spectroscopic data.

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